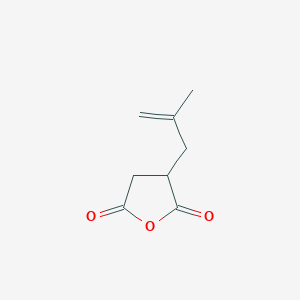













|
REACTION_CXSMILES
|
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[CH3:8][C:9]([CH3:11])=[CH2:10].C(C1C=C(O)C(=CC=1)O)(C)(C)C>C1(C)C=CC=CC=1>[C:4]1(=[O:5])[O:6][C:1](=[O:7])[CH:2]=[CH:3]1.[CH2:10]([CH:3]1[C:4](=[O:5])[O:6][C:1](=[O:7])[CH2:2]1)[C:9](=[CH2:8])[CH3:11]
|


|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
D,L-2-isobutyl-3-(methoxycarbonyl)-propionic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
750 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=C)C
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C=1C=C(C(O)=CC1)O
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred autoclave
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool thus
|
|
Type
|
CUSTOM
|
|
Details
|
producing a finely divided crystalline precipitate
|
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture was further cooled in a refrigerator
|
|
Type
|
CUSTOM
|
|
Details
|
The autoclave was sealed
|
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
|
Type
|
STIRRING
|
|
Details
|
with stirring, to 170° C. over 45 minutes
|
|
Duration
|
45 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
maintained at that temperature for an additional 9.5 hours
|
|
Duration
|
9.5 h
|
|
Type
|
CUSTOM
|
|
Details
|
had reached 45° C.
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed
|
|
Type
|
DISTILLATION
|
|
Details
|
the residue was distilled under aspirator pressure through a 10 inch vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
fitted with a partial take off head
|


Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 139.4 g | |
| YIELD: PERCENTYIELD | 18.6% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(C)=C)C1CC(=O)OC1=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 765.3 g | |
| YIELD: PERCENTYIELD | 79.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |